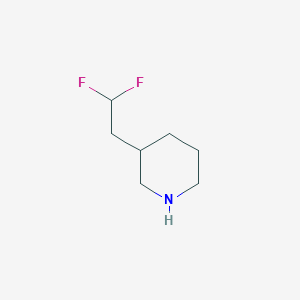

3-(2,2-Difluoroethyl)piperidine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(2,2-difluoroethyl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13F2N/c8-7(9)4-6-2-1-3-10-5-6/h6-7,10H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOVRMIHPWXWIGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)CC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance of Piperidine Scaffolds in Modern Organic and Medicinal Chemistry Research

The piperidine (B6355638) ring, a six-membered nitrogen-containing heterocycle, is a cornerstone in the synthesis of medicinal agents and is the most frequently utilized heterocycle in pharmaceuticals approved by the U.S. Food and Drug Administration (FDA). thieme-connect.comarizona.edu Its derivatives are integral to over seventy commercialized drugs, including several blockbuster medications. arizona.edu The widespread application of piperidine scaffolds stems from their ability to confer a range of desirable properties to a molecule. researchgate.netlifechemicals.com

Piperidine-containing compounds are central to the construction of drugs across more than twenty pharmaceutical classes and are also found in numerous alkaloids. nih.govnih.gov Their utility spans a wide array of therapeutic areas, with derivatives exhibiting activities as:

Anticancer agents researchgate.net

Antiviral agents researchgate.net

Antimalarial agents researchgate.net

Antimicrobial agents researchgate.net

Antifungal agents researchgate.net

Antihypertensive agents researchgate.net

Analgesics and anti-inflammatory agents researchgate.net

Anti-Alzheimer's agents researchgate.netingentaconnect.com

Antipsychotic agents researchgate.net

Anticoagulants researchgate.net

The introduction of chiral piperidine scaffolds into small molecules can modulate physicochemical properties, enhance biological activities and selectivity, improve pharmacokinetic profiles, and reduce cardiac toxicity. thieme-connect.comresearchgate.net The three-dimensional structure, limited number of rotatable bonds, and potential for chirality offered by substituted piperidines allow for the engineering of additional protein-ligand interactions that are not achievable with flat aromatic rings. lifechemicals.com This structural feature is crucial for optimizing how a drug molecule interacts with its biological target. mdpi.com

Overview of 3 2,2 Difluoroethyl Piperidine As a Research Subject and Synthetic Intermediate

Retrosynthetic Analysis of the this compound Scaffold

Retrosynthetic analysis is a method used to plan a synthesis by working backward from the target molecule to simpler, readily available starting materials. amazonaws.comscribd.com For this compound, the analysis involves two primary disconnections: the C-C bond between the piperidine ring and the difluoroethyl group, and the bonds within the piperidine ring itself.

A primary disconnection breaks the bond between the piperidine ring at the 3-position and the 2,2-difluoroethyl side chain. This suggests a synthetic strategy where a pre-formed piperidine derivative, acting as a nucleophile, is combined with an electrophilic reagent that can introduce the 2,2-difluoroethyl group. Alternatively, an electrophilic piperidine precursor could react with a nucleophilic difluoroethyl source.

The second key aspect of the retrosynthetic analysis is the disconnection of the piperidine ring itself. The most common strategies for forming the six-membered ring involve creating one or two C-N bonds in a cyclization step from an acyclic precursor. amazonaws.comyoutube.com This leads to several potential synthetic routes, which are explored in more detail in the following sections.

Strategies for the Construction of the Piperidine Ring System

The synthesis of the piperidine ring is a well-established area of organic chemistry, with numerous methods available. These can be broadly categorized into cyclization approaches, ring transformations, and dearomative functionalization. nih.govresearchgate.net

Intramolecular cyclization is a common and effective method for constructing the piperidine ring. nih.gov This typically involves a linear molecule containing a nitrogen atom and a reactive functional group at the other end, which react to form the cyclic structure.

Intramolecular Amination: This approach involves the cyclization of a molecule containing both an amine and a leaving group, such as a halide or a sulfonate ester. The nitrogen atom acts as a nucleophile, displacing the leaving group to form the piperidine ring in an SN2 reaction. nih.gov

Reductive Amination: This powerful method involves the intramolecular reaction of an amino-aldehyde or amino-ketone. The amine first reacts with the carbonyl group to form a cyclic iminium ion, which is then reduced in situ to the piperidine. nih.govbeilstein-journals.org This can also be achieved through the cyclization of δ-aminoamides or δ-haloamides followed by reduction. dtic.mil Radical-mediated cyclizations of amino-aldehydes have also been developed. nih.gov

A variety of catalysts, including those based on gold, palladium, and cobalt, have been employed to facilitate these cyclization reactions under mild conditions. nih.gov

Another major strategy for piperidine synthesis involves the transformation of other ring systems, most notably the reduction of pyridines. nih.govresearchgate.net

From Pyridines: The catalytic hydrogenation of pyridine (B92270) and its derivatives is a direct route to the corresponding piperidines. dtic.milsciencemadness.org This method often requires high pressure and temperature, though advancements have led to milder conditions using catalysts such as rhodium on carbon (Rh/C), palladium on carbon (Pd/C) with ammonium (B1175870) formate, or borane (B79455) catalysts with ammonia (B1221849) borane. nih.govorganic-chemistry.org The reduction of quaternized pyridinium (B92312) salts is often easier to achieve. youtube.com

From Pyrrolidines: Ring expansion of pyrrolidine (B122466) derivatives can also yield piperidines, although this is a less common approach. researchgate.netscispace.com

A more modern and powerful approach involves the dearomative functionalization of pyridines. nih.govresearchgate.net This strategy breaks the aromaticity of the pyridine ring while simultaneously introducing functional groups. This can be achieved through several methods:

Stepwise Dearomatization/Functionalization: This involves the partial reduction of the pyridine ring to a dihydropyridine, followed by a functionalization reaction, such as a rhodium-catalyzed asymmetric carbometalation, and a final reduction to the substituted piperidine. nih.govacs.org This method allows for the synthesis of highly substituted piperidines with good control over stereochemistry. researchgate.netresearchgate.nethuji.ac.il

Nucleophilic Dearomatization: This involves the addition of a nucleophile to an activated pyridinium salt, followed by further transformations to generate the piperidine ring. nih.gov

These methods are particularly useful for creating complex and highly functionalized piperidine derivatives. researchgate.net

Introduction of the 2,2-Difluoroethyl Moiety

The introduction of fluorine-containing groups is of great interest in medicinal chemistry, as it can significantly alter the biological properties of a molecule. researchgate.net The 2,2-difluoroethyl group can be introduced through various methods, with electrophilic difluoroethylation being a key strategy. researchgate.net

Electrophilic difluoroethylation involves the use of a reagent that can deliver a "CH2CF2H+" equivalent to a nucleophile. Several such reagents have been developed:

Hypervalent Iodine Reagents: (2,2-Difluoro-ethyl)(aryl)iodonium triflates are effective reagents for the electrophilic difluoroethylation of a range of nucleophiles. researchgate.net

Sulfonium Salts: S-(Difluoromethyl)diarylsulfonium tetrafluoroborate (B81430) has been shown to be an effective electrophilic difluoromethylating reagent for various nucleophiles, although it may not be suitable for all carbon-based nucleophiles. nih.govacs.org

Other Reagents: Other reagents, such as those that generate difluorocarbene in situ (e.g., from sodium chlorodifluoroacetate), can also be used to introduce the difluoromethyl group, which can then be further elaborated to the 2,2-difluoroethyl moiety. orgsyn.org The development of new electrophilic (phenylsulfonyl)difluoromethylating reagents also expands the toolbox for these transformations. rsc.org

The choice of method for introducing the 2,2-difluoroethyl group would depend on the specific synthetic route chosen for the piperidine ring and the nature of the intermediate to be functionalized.

Nucleophilic Difluoroethylation Reactions

The direct introduction of a 2,2-difluoroethyl group onto a pre-existing piperidine core via a nucleophilic reaction represents a conceptually straightforward approach. This typically involves the reaction of a piperidine-based nucleophile with a reagent that serves as an electrophilic source of the difluoroethyl moiety.

One promising strategy involves the use of hypervalent iodine reagents. Recent research has demonstrated the electrophilic 2,2-difluoroethylation of various nucleophiles, including amines, using (2,2-difluoro-ethyl)(aryl)iodonium triflates. nih.govresearchgate.netresearchgate.netchemrxiv.org The proposed mechanism involves the initial attack of the nucleophile on the iodine atom, followed by reductive elimination to form the C-N bond. While not yet reported for the direct difluoroethylation of piperidine at the C-3 position, this method has been successfully applied to a range of amine nucleophiles, suggesting its potential applicability. nih.govresearchgate.netresearchgate.netchemrxiv.org

| Precursor | Reagent | Proposed Product | Reference (for analogous reactions) |

| 3-Lithiopiperidine derivative | (2,2-Difluoroethyl)(aryl)iodonium triflate | This compound | nih.govresearchgate.netresearchgate.netchemrxiv.org |

| 3-Grignard piperidine derivative | (2,2-Difluoroethyl)(aryl)iodonium triflate | This compound | nih.govresearchgate.netresearchgate.netchemrxiv.org |

Another potential, though less direct, route involves the nucleophilic substitution of a suitable leaving group on a difluoroethyl-containing fragment by the piperidine nitrogen, followed by functionalization at the 3-position. However, this falls more into the category of convergent synthesis.

Difluorocarbene-Mediated Approaches

The use of difluorocarbene (:CF2) as a reactant offers an alternative pathway for the introduction of a difluorinated carbon atom. Difluorocarbene can be generated from various precursors, such as (bromodifluoromethyl)trimethylsilane (B180072) (Me3SiCF2Br). nih.gov

A hypothetical approach for the synthesis of this compound could involve the reaction of difluorocarbene with a suitable piperidine-derived precursor. For instance, the reaction of difluorocarbene with an enamine derived from a piperidone could potentially lead to a difluorocyclopropane intermediate, which could then be opened to yield the desired product. While not specifically documented for this target, the reaction of difluorocarbene with enamines is a known transformation. cas.cn

Alternatively, the insertion of difluorocarbene into a C-H bond at the 3-position of a piperidine derivative is a more direct but challenging possibility. Research has shown that difluorocarbene can insert into C-H bonds, although selectivity can be an issue. nih.gov

| Piperidine Precursor | Difluorocarbene Source | Proposed Intermediate | Key Transformation |

| N-protected-1,2,3,4-tetrahydropyridine | Me3SiCF2Br | Difluorocyclopropane adduct | Ring opening |

| N-protected piperidine | Me3SiCF2Br | - | C-H insertion |

Convergent and Divergent Synthetic Routes

Convergent Synthesis: A convergent approach to this compound would involve the synthesis of two or more fragments that are then joined together in the final stages of the synthesis. A plausible convergent strategy would be the coupling of a pre-functionalized piperidine ring with a 2,2-difluoroethyl-containing fragment. For example, a 3-metalated piperidine derivative (e.g., organolithium or organozinc) could be coupled with a 2,2-difluoroethyl halide in the presence of a suitable catalyst. This approach allows for the independent synthesis and optimization of the two key components. A two-step process involving the union of aromatic imines, conjugated alkynes, and aldehydes has been described for the stereoselective synthesis of highly substituted piperidines, showcasing the power of convergent strategies. nih.gov

Divergent Synthesis: In a divergent synthesis, a common intermediate is used to generate a library of related compounds. For this compound, a suitable starting point could be a piperidine derivative with a functional group at the 3-position that can be elaborated into the desired difluoroethyl group. For instance, a 3-carboxaldehyde or 3-acetylpiperidine derivative could serve as a common precursor. The aldehyde or ketone could then be subjected to a variety of fluorination reactions to introduce the difluoroethyl moiety. A divergent synthesis of 3,5-dioxygenated piperidines has been reported, starting from a common diol intermediate, which highlights the feasibility of this strategy for creating diverse piperidine structures. nih.gov

Stereoselective Synthesis of this compound

The presence of a stereocenter at the C-3 position of this compound necessitates the development of stereoselective synthetic methods to obtain enantiomerically pure forms.

One of the most promising approaches for the stereoselective synthesis of fluorinated piperidines is the asymmetric hydrogenation of a corresponding fluorinated pyridine precursor. acs.orgnih.gov For instance, a 3-(2,2-difluoroethyl)pyridine could be subjected to asymmetric hydrogenation using a chiral catalyst, such as an iridium or rhodium complex, to yield the desired enantiomer of this compound. The diastereoselective hydrogenation of oxazolidine-substituted pyridines has been shown to be an effective strategy for producing enantioenriched piperidines. nih.gov The synthesis of enantioenriched δ-lactams from oxazolidinone-substituted pyridines via an interrupted hydrogenation mechanism also points to the potential for stereocontrol in pyridine reduction. researchgate.net

Another potential strategy involves the stereoselective conjugate addition of a difluoroethyl nucleophile to a suitable Michael acceptor, such as a protected tetrahydropyridine (B1245486) derivative. epa.govnih.gov The use of chiral auxiliaries or catalysts can control the stereochemical outcome of the addition.

| Precursor | Method | Catalyst/Auxiliary | Expected Outcome | Reference (for analogous reactions) |

| 3-(2,2-Difluoroethyl)pyridine | Asymmetric Hydrogenation | Chiral Iridium or Rhodium Complex | Enantioenriched this compound | acs.orgnih.govrsc.org |

| N-protected-Δ3-piperidine | Stereoselective Conjugate Addition | Chiral Copper Catalyst | Enantioenriched this compound | epa.govnih.gov |

| N-protected-3-oxopiperidine | Asymmetric Reductive Amination | Chiral Catalyst | Enantioenriched 3-amino-piperidine precursor | nih.gov |

Green Chemistry Approaches and Sustainable Synthesis Strategies

The principles of green chemistry aim to reduce the environmental impact of chemical processes. For the synthesis of this compound, several green approaches can be considered.

The use of biocatalysis offers a sustainable alternative to traditional chemical methods. news-medical.netrsc.orgmedhealthreview.comnih.gov For instance, enzymes such as lipases have been used in the multicomponent synthesis of piperidine derivatives. rsc.org Transaminases can be employed in cascade reactions to generate chiral piperidines. nih.gov A chemo-enzymatic approach combining chemical synthesis with biocatalysis has been developed for the asymmetric dearomatization of pyridines to produce substituted piperidines with high stereoselectivity. nih.gov

Flow chemistry is another green technology that can improve the safety and efficiency of chemical reactions. nih.govresearchgate.netorganic-chemistry.org The use of microreactors allows for better control over reaction parameters, reduced reaction times, and can facilitate the use of hazardous reagents in a safer manner. Anodic methoxylation of N-formylpiperidine in a flow reactor has been reported as an efficient and scalable process. nih.govresearchgate.net

Furthermore, the development of one-pot and multicomponent reactions minimizes waste by reducing the number of purification steps. The choice of solvents is also crucial, with a preference for water or other environmentally benign solvents.

| Green Chemistry Principle | Application in Piperidine Synthesis | Potential for this compound |

| Biocatalysis | Lipase-catalyzed multicomponent reactions, transaminase cascades. news-medical.netrsc.orgmedhealthreview.comnih.gov | Use of enzymes for stereoselective steps. |

| Flow Chemistry | Anodic methoxylation, Grignard reactions. nih.govresearchgate.netorganic-chemistry.org | Safer handling of fluorinating agents and intermediates. |

| One-Pot Reactions | Tandem oxidation-cyclization-oxidation. | Reduction of workup and purification steps. |

| Benign Solvents | Water-mediated reactions. | Reducing the use of volatile organic compounds. |

Reactivity of the Piperidine Nitrogen Atom

The nitrogen atom in the piperidine ring is a key center for reactivity, behaving as a typical secondary amine. Its lone pair of electrons allows it to act as a nucleophile and a base, making it amenable to a variety of functionalization reactions. This reactivity is crucial for the synthesis of diverse derivatives with potential applications in medicinal chemistry and materials science. nih.gov

Alkylation and Acylation Reactions

The nucleophilic nitrogen of this compound can readily undergo alkylation and acylation reactions. These are fundamental transformations for introducing new carbon-based substituents onto the piperidine ring.

Alkylation: In Friedel-Crafts alkylation, an alkyl group is added to an aromatic ring, but the principles can be extended to the N-alkylation of amines. masterorganicchemistry.com For this compound, N-alkylation would involve the reaction of the piperidine nitrogen with an alkyl halide (e.g., an alkyl chloride or bromide) in the presence of a base to neutralize the resulting hydrohalic acid. masterorganicchemistry.comyoutube.com The reaction proceeds via a nucleophilic attack of the nitrogen on the electrophilic carbon of the alkyl halide. youtube.com It is important to note that, similar to Friedel-Crafts reactions, the choice of alkylating agent is critical, as rearrangements can occur with certain alkyl halides. masterorganicchemistry.com

Acylation: N-acylation involves the introduction of an acyl group (R-C=O) onto the piperidine nitrogen. This is typically achieved by reacting this compound with an acyl chloride or an acid anhydride. youtube.com The reaction is generally robust and leads to the formation of a stable amide linkage. This transformation is significant as it can be used to synthesize a variety of amide derivatives, which are prevalent in many biologically active molecules. The resulting N-acylated piperidines are often used as intermediates in the synthesis of more complex molecular architectures.

A summary of representative alkylation and acylation reagents is provided in the table below.

| Reaction Type | Reagent Class | Example Reagent | Functional Group Introduced |

| Alkylation | Alkyl Halide | Ethyl Bromide | Ethyl (-CH2CH3) |

| Alkylation | Benzyl Halide | Benzyl Chloride | Benzyl (-CH2Ph) |

| Acylation | Acyl Chloride | Acetyl Chloride | Acetyl (-C(O)CH3) |

| Acylation | Acid Anhydride | Acetic Anhydride | Acetyl (-C(O)CH3) |

Amidation Reactions

Amidation of the piperidine nitrogen in this compound is a specific type of acylation reaction that results in the formation of an amide. This reaction is of high importance in pharmaceutical synthesis due to the prevalence of the amide bond in drug molecules. The reaction typically involves the coupling of the piperidine with a carboxylic acid, often activated by a coupling agent, or with a more reactive carboxylic acid derivative like an acyl chloride. The general mechanism involves the nucleophilic attack of the nitrogen atom on the carbonyl carbon of the carboxylic acid derivative.

N-Functionalization for Derivative Synthesis

Beyond simple alkylation and acylation, the nitrogen atom of this compound serves as a versatile handle for a wide range of N-functionalization reactions aimed at synthesizing diverse derivatives. These modifications are often performed to alter the molecule's physicochemical properties, such as lipophilicity, polarity, and basicity, which can be crucial for biological applications. nih.gov

Methods for N-functionalization include:

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form N-alkylated products.

Arylation: Coupling with aryl halides or other arylating agents, often catalyzed by transition metals like palladium or copper, to introduce aromatic rings.

Formation of N-oxides: Oxidation of the nitrogen atom to form the corresponding N-oxide, which can alter the compound's metabolic profile and solubility.

Synthesis of Ureas and Carbamates: Reaction with isocyanates or chloroformates to yield urea (B33335) or carbamate (B1207046) derivatives, respectively.

These N-functionalization strategies have been employed in the synthesis of highly functionalized piperidine derivatives for various applications, including the development of new therapeutic agents. researchgate.net

Reactivity of the Difluoroethyl Side Chain

The difluoroethyl group (-CH2CF2H) imparts unique chemical properties to the molecule. The two fluorine atoms are strongly electron-withdrawing, which influences the reactivity of the adjacent C-F bonds and the ethyl linker.

Transformations Involving the C-F Bonds

The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, making it generally unreactive. acs.org However, under specific conditions, transformations involving the C-F bonds of the gem-difluoro group can be achieved. These reactions are often challenging and require specialized reagents.

Recent advances have demonstrated that transition metal catalysts can facilitate the selective functionalization of a single C-F bond in gem-difluoroalkenes, a related structural motif. acs.org While not directly demonstrated on this compound, analogous reactivity could potentially be explored. Such transformations could involve reductive defluorination or cross-coupling reactions to replace a fluorine atom with another functional group. Radical-based methods have also emerged as a powerful tool for the activation of C-F bonds in gem-difluoroalkenes. rsc.org

Reactions at the Ethyl Linker

The ethyl linker of the side chain also presents opportunities for chemical modification, although these are less common than reactions at the piperidine nitrogen. The electron-withdrawing nature of the difluoro group can influence the acidity of the protons on the adjacent methylene (B1212753) group (-CH2-), potentially allowing for deprotonation and subsequent functionalization.

Additionally, radical reactions could be initiated at the ethyl linker. For instance, radical difluoroethylation reactions have been developed, which could potentially be adapted to further functionalize the side chain. researchgate.net The synthesis of various fluorinated heterocycles has been achieved using building blocks like ethyl bromodifluoroacetate, which underscores the versatility of difluoroalkyl moieties in constructing complex molecules. rsc.org

Reactivity at the Piperidine Carbon Skeleton

General strategies for the functionalization of the piperidine ring have been developed, but their direct application to this compound is not explicitly described in the available literature.

Functionalization via C-H Activation

The direct C-H functionalization of piperidines is a powerful tool for creating complex molecules. However, the regioselectivity of these reactions is highly dependent on the directing groups attached to the nitrogen atom and the catalysts employed. For a generic N-protected piperidine, the C-2 position is often electronically favored for functionalization due to the influence of the nitrogen atom. Conversely, the C-3 position can be deactivated by the inductive effect of the nitrogen. nih.gov Achieving selective C-H activation at the C-3 position, especially in the presence of a deactivating difluoroethyl group, would likely require a specifically designed directing group strategy. Research on other piperidine systems has shown that catalyst and protecting group choice can steer functionalization to the C-2, C-3, or C-4 positions, but these studies did not include the this compound substrate. nih.govnih.gov

Addition and Cycloaddition Reactions (e.g., [3+2] cycloaddition reactions)

Cycloaddition reactions are fundamental processes for the construction of complex heterocyclic systems. While [3+2] and other cycloaddition reactions are known for various piperidine derivatives and related nitrogen heterocycles, specific examples involving this compound as a reactant are not found in the surveyed literature. acs.orgnih.gov The electronic and steric properties of the 2,2-difluoroethyl group would undoubtedly influence the reactivity and stereoselectivity of any such cycloaddition, but without experimental data, these effects remain speculative.

Elucidation of Reaction Mechanisms

Mechanistic studies provide a deeper understanding of reaction pathways, enabling optimization and the design of new transformations.

Transition State Analysis

Detailed transition state analysis, typically performed using computational methods like Density Functional Theory (DFT), is crucial for understanding reaction barriers and selectivity. Mechanistic studies, including DFT calculations, have been conducted on the synthesis of piperidines through copper-catalyzed intramolecular C-H amination. nih.govacs.org These studies highlight the influence of ligands and the nature of the halide on the reaction pathway. However, such analyses have not been specifically applied to reactions involving this compound. The conformational behavior of fluorinated piperidines has been studied, revealing that interactions such as hyperconjugation and solvent effects play a significant role in determining the preferred conformation, which would, in turn, affect the transition states of its reactions. d-nb.info

Role of Solvents and Catalysts in Reactivity

The choice of solvent and catalyst is critical in controlling the outcome of chemical reactions. For instance, in the context of piperidine synthesis, different catalysts can lead to varying levels of success. nih.govajchem-a.com The synthesis of functionalized piperidines has been achieved using a variety of catalysts, including those based on rhodium and palladium, which can influence site selectivity in C-H functionalization. nih.govnih.gov Furthermore, the solvent can play a major role in the conformational preferences of fluorinated piperidines, thereby influencing their reactivity. d-nb.info While general principles of catalysis and solvent effects are known, specific data detailing their role in the reactions of this compound is not available.

Derivatization Strategies and Analog Synthesis of 3 2,2 Difluoroethyl Piperidine

Synthesis of Substituted 3-(2,2-Difluoroethyl)piperidine Analogues

The synthesis of substituted analogues of this compound can be approached through several strategic pathways. These methods generally involve either the construction of the piperidine (B6355638) ring with the desired substituents already in place or the functionalization of a pre-formed this compound core.

One of the primary methods for creating substituted piperidines is through the hydrogenation of corresponding substituted pyridine (B92270) precursors. For instance, a pyridine ring bearing a 2,2-difluoroethyl group at the 3-position can be subjected to catalytic hydrogenation to yield the desired piperidine. nih.govacs.org This approach is advantageous as a wide variety of substituted pyridines can be synthesized and subsequently reduced. Rhodium-based catalysts, such as Rhodium on carbon or Rhodium(III) oxide, have proven effective for the hydrogenation of functionalized pyridines under mild conditions. nih.govacs.orglincoln.ac.ukajchem-a.comdtic.mil Palladium catalysts are also widely used for this transformation. rsc.orgnih.gov

Direct C-H functionalization of the piperidine ring represents another powerful strategy for analog synthesis. nih.gov This method allows for the introduction of substituents at specific positions on the piperidine ring, offering a modular approach to a diverse range of analogues. Palladium-catalyzed C-H arylation, for example, can be used to introduce aryl groups at the C4 position of the piperidine ring, leading to cis-3,4-disubstituted piperidine derivatives. nih.gov The site-selectivity of these reactions can often be controlled by the choice of catalyst and directing groups on the piperidine nitrogen. researchgate.netenamine.net

Multicomponent reactions, such as the Mannich reaction, can also be employed to construct highly substituted piperidone analogues, which can then be reduced to the corresponding piperidines. rsc.org These one-pot reactions are highly efficient for generating molecular complexity from simple starting materials.

Below is a table summarizing potential synthetic strategies for preparing substituted this compound analogues:

| Strategy | Description | Key Reagents/Catalysts | Potential Substitutions | Reference |

|---|---|---|---|---|

| Catalytic Hydrogenation of Substituted Pyridines | Reduction of a pyridine ring already containing the 3-(2,2-difluoroethyl) group and other substituents. | Rhodium (e.g., Rh₂O₃, Rh/C), Palladium (e.g., Pd/C) | Substituents at C2, C4, C5, C6 of the piperidine ring. | nih.govacs.orglincoln.ac.uk |

| Palladium-Catalyzed C-H Arylation | Direct introduction of aryl groups onto the piperidine ring using a directing group strategy. | Palladium catalysts (e.g., Pd(OAc)₂), directing groups (e.g., aminoquinoline) | Aryl groups at the C4 position. | nih.gov |

| Rhodium-Catalyzed C-H Functionalization | Site-selective introduction of functional groups via C-H insertion reactions. | Rhodium catalysts (e.g., Rh₂(OAc)₄) | Arylacetate groups at C2 or C4 positions. | researchgate.netenamine.net |

| Mannich Condensation | A three-component reaction to form substituted piperidones, which are then reduced. | Aromatic aldehydes, ketones, ammonium (B1175870) acetate | Substituents at various positions on the piperidine ring. | rsc.org |

Modification of the Difluoroethyl Group and its Impact on Research Properties

The 2,2-difluoroethyl substituent at the 3-position of the piperidine ring is a key determinant of the molecule's properties. Modification of this group can lead to significant changes in basicity, lipophilicity, and metabolic stability, thereby influencing its potential as a research tool or therapeutic lead.

The introduction of fluorine atoms is known to lower the basicity (pKa) of nearby amine groups through a strong electron-withdrawing inductive effect. acs.orgnih.gov This modulation of basicity can be critical for optimizing a compound's pharmacokinetic properties. For instance, reducing the basicity can decrease unwanted interactions with biological targets and improve oral bioavailability. The impact of the difluoroethyl group on basicity is expected to be significant, and further modifications, such as the introduction of a trifluoromethyl group, would likely decrease the basicity even more.

The metabolic stability of the molecule can also be enhanced by the presence of the difluoroethyl group. The carbon-fluorine bond is exceptionally strong and less susceptible to metabolic cleavage by cytochrome P450 enzymes. enamine.net This can lead to a longer half-life in biological systems. Modifying the difluoroethyl group, for example, by synthesizing analogues with a trifluoroethyl or other fluoroalkyl chains, provides a strategy to further optimize metabolic stability. nih.gov

The following table outlines the potential impact of modifying the difluoroethyl group:

| Modification | Predicted Impact on Basicity (pKa) | Predicted Impact on Lipophilicity (LogP) | Predicted Impact on Metabolic Stability | Reference |

|---|---|---|---|---|

| Change to Trifluoroethyl (-CH₂CF₃) | Decrease | Increase | Likely Increase | acs.orgnih.gov |

| Change to Monofluoroethyl (-CH₂CH₂F) | Slight Decrease | Slight Increase | Potential Increase | nih.gov |

| Change to Perfluoropropyl (-CH₂CF₂CF₃) | Significant Decrease | Significant Increase | Likely Significant Increase | mdma.ch |

| Bioisosteric replacement (e.g., with methoxy) | Increase (relative to difluoroethyl) | Varies | Likely Decrease | rsc.orgrsc.org |

Design and Synthesis of Conjugates and Probes Incorporating the this compound Scaffold

To investigate the biological targets and mechanism of action of this compound-based compounds, it is often necessary to design and synthesize conjugates and molecular probes. These tools can include fluorescently labeled analogues for imaging studies, or affinity-based probes for target identification.

The synthesis of such conjugates typically involves the introduction of a reactive handle onto the this compound scaffold. This handle can then be used to attach a reporter group, such as a fluorophore, or a reactive group for covalent modification of a biological target. The piperidine nitrogen is a common site for derivatization. For example, N-alkylation or N-acylation can be used to introduce a linker with a terminal functional group, such as an amine, carboxylic acid, or alkyne, which can then be used for subsequent conjugation reactions. researchgate.netcam.ac.uk

Fluorescent probes can be created by attaching a fluorophore to the piperidine scaffold. ajchem-a.comnih.govmdma.ch A variety of fluorescent dyes with different spectral properties are commercially available with reactive functional groups that can be readily coupled to the linker on the piperidine derivative. stanford.edu For instance, a piperidine analogue with a terminal amine on a linker can be reacted with an N-hydroxysuccinimide (NHS) ester of a fluorophore to form a stable amide bond.

For receptor binding studies, radiolabeled probes can be synthesized. acs.org Alternatively, photo-affinity probes can be designed, which incorporate a photoreactive group that forms a covalent bond with the target protein upon irradiation with UV light. The design of these probes requires careful consideration to ensure that the attached reporter group does not significantly interfere with the binding of the piperidine scaffold to its target.

The following table summarizes strategies for the design and synthesis of conjugates and probes:

| Probe/Conjugate Type | Design Strategy | Synthetic Approach | Application | Reference |

|---|---|---|---|---|

| Fluorescent Probe | Attach a fluorophore via a linker to the piperidine nitrogen or another suitable position. | N-alkylation with a linker containing a terminal amine, followed by coupling with an NHS-ester of a fluorophore. | Cellular imaging, receptor localization studies. | ajchem-a.comnih.govmdma.ch |

| Affinity-Based Probe | Incorporate a reactive group (e.g., photo-affinity label) or a tag (e.g., biotin) for pull-down experiments. | Synthesis of an analogue with a linker terminated by a photoreactive group or biotin. | Identification of protein binding partners. | acs.org |

| Radioligand | Incorporate a radioactive isotope (e.g., ³H or ¹⁴C) into the molecule. | Synthesis using a radiolabeled precursor. | Quantitative receptor binding assays. | acs.org |

Combinatorial and Parallel Synthesis Approaches for Library Generation

To efficiently explore the structure-activity relationships (SAR) of this compound analogues, combinatorial and parallel synthesis techniques can be employed to generate large libraries of related compounds. nih.govimperial.ac.uk These approaches allow for the rapid synthesis and screening of numerous derivatives, accelerating the drug discovery process.

Solid-phase synthesis is a powerful tool for combinatorial library generation. acs.orgrsc.org In this approach, the piperidine scaffold is attached to a solid support (resin), and subsequent chemical transformations are carried out in a stepwise manner. The use of a solid support simplifies the purification process, as excess reagents and byproducts can be washed away after each step. For example, a piperidine scaffold could be attached to a resin via the nitrogen atom, and then various substituents could be introduced at other positions on the ring. Finally, the desired products are cleaved from the resin.

Diversity-oriented synthesis (DOS) is another strategy that aims to create structurally diverse libraries of compounds. nih.govlincoln.ac.uknih.govcam.ac.uk DOS strategies often employ a series of branching reaction pathways to generate a wide range of molecular scaffolds from a common starting material. For example, a highly functionalized piperidine precursor could be subjected to a variety of cyclization and functionalization reactions to produce a library of compounds with diverse three-dimensional shapes. rsc.orgnih.gov

Solution-phase parallel synthesis is also a viable approach for generating smaller, more focused libraries. nih.govwikipedia.org In this method, reactions are carried out in individual wells of a multi-well plate, allowing for the simultaneous synthesis of many compounds. Purification can be streamlined using automated chromatography systems. This approach is well-suited for the optimization of a lead compound, where a smaller number of well-characterized derivatives are required.

The table below provides an overview of library generation strategies:

| Synthesis Approach | Description | Advantages | Key Considerations | Reference |

|---|---|---|---|---|

| Solid-Phase Synthesis | The piperidine scaffold is attached to a solid support for sequential reactions. | Simplified purification, amenable to automation. | Requires a suitable linker and cleavage strategy. | acs.orgrsc.org |

| Diversity-Oriented Synthesis (DOS) | Employs branching reaction pathways to create a wide variety of scaffolds. | Generates high structural diversity and explores novel chemical space. | Can be synthetically complex. | nih.govlincoln.ac.uknih.gov |

| Solution-Phase Parallel Synthesis | Reactions are performed in parallel in multi-well plates. | Faster for smaller libraries, allows for easier reaction monitoring. | Requires efficient parallel purification methods. | nih.govwikipedia.org |

| Split-and-Pool Synthesis | A combinatorial technique where resin beads are split, reacted, and pooled in an iterative process. | Can generate very large libraries of compounds. | Results in mixtures that require deconvolution to identify active compounds. | nih.gov |

Advanced Spectroscopic and Structural Characterization in Research

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure of 3-(2,2-difluoroethyl)piperidine in solution. A combination of one-dimensional (1D) and multi-dimensional (2D) NMR experiments provides a complete picture of the molecule's connectivity and spatial arrangement.

Multi-dimensional NMR experiments are crucial for assigning the complex proton (¹H) and carbon (¹³C) signals of the piperidine (B6355638) ring and its difluoroethyl substituent. huji.ac.il

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. echemi.com For this compound, COSY would reveal correlations between adjacent protons on the piperidine ring (e.g., H-2 with H-3, H-3 with H-4, etc.) and between the protons on the ethyl side chain and the adjacent proton on the piperidine ring (H-3 with the CH₂ group protons).

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates each proton signal with the signal of the carbon atom it is directly attached to. wikipedia.org This allows for the unambiguous assignment of each carbon in the molecule by linking it to its known proton signal. spectrabase.com For instance, the proton signal for H-2 of the piperidine ring would show a cross-peak to the carbon signal for C-2.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals which protons are close to each other in space, providing critical information about the molecule's 3D structure and conformation. For example, NOESY could help determine the relative orientation (axial or equatorial) of the difluoroethyl substituent on the piperidine chair by showing correlations between the side chain protons and specific axial or equatorial protons on the ring. huji.ac.il

The following table illustrates the types of correlations that would be expected in the 2D NMR spectra of this compound.

| 2D NMR Technique | Purpose | Expected Key Correlations for this compound |

| COSY | Shows ¹H-¹H couplings (connectivity through 2-3 bonds) | Correlations between adjacent protons on the piperidine ring; correlation between piperidine H-3 and the side-chain CH₂ protons. |

| HSQC | Shows direct ¹H-¹³C correlations (one-bond connectivity) | Cross-peaks linking each proton on the piperidine ring and side chain to its directly attached carbon atom. |

| HMBC | Shows long-range ¹H-¹³C correlations (2-3 bond connectivity) | Cross-peaks from side-chain protons to C-3, C-2, and C-4 of the piperidine ring; cross-peak from the CHF₂ proton to the side-chain CH₂ carbon. |

| NOESY | Shows ¹H-¹H spatial proximity (through-space correlations) | Correlations indicating the axial or equatorial orientation of the difluoroethyl group relative to other ring protons. |

¹⁹F NMR spectroscopy is an indispensable technique for characterizing fluorine-containing compounds due to the high sensitivity of the ¹⁹F nucleus and its wide range of chemical shifts. nist.govicpms.cz For this compound, the ¹⁹F NMR spectrum provides direct information about the electronic environment of the difluoroethyl group. huji.ac.il

The two fluorine atoms of the -CHF₂ group are chemically equivalent and would typically appear as a single signal in the ¹⁹F NMR spectrum. This signal would be split into a doublet by the single adjacent proton (the geminal ¹H-¹⁹F coupling, ²JHF). rsc.org Concurrently, the signal for the proton on the same carbon (-CHF₂) would appear in the ¹H NMR spectrum as a triplet due to coupling to the two equivalent fluorine atoms (²JHF). rsc.org The chemical shift of the fluorine signal is highly sensitive to the molecular structure. In analogous compounds containing a difluoromethyl group, ¹⁹F signals typically appear in the range of -90 to -110 ppm relative to CFCl₃. rsc.org

Table of Predicted NMR Data for this compound Note: This table is based on typical values for substituted piperidines and compounds containing a difluoroethyl group. Actual experimental values may vary.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | ¹⁹F Chemical Shift (ppm) | Key Couplings |

| Piperidine Ring | 1.1 - 3.1 | 24 - 55 | N/A | ¹H-¹H couplings (J ≈ 2-12 Hz) |

| Side Chain -CH₂- | ~1.8 - 2.2 | ~30-40 | N/A | Coupled to H-3 and -CHF₂ |

| Side Chain -CHF₂ | ~5.8 - 6.4 (triplet) | ~115 (triplet) | ~ -90 to -110 (doublet) | ²JHF ≈ 56-59 Hz; ²JCF ≈ 240-250 Hz |

Like cyclohexane, the piperidine ring typically adopts a chair conformation to minimize steric and torsional strain. wikipedia.org The substituent at the C-3 position can exist in either an axial or an equatorial orientation. The preferred conformation of this compound can be determined by analyzing the coupling constants (J-values) in the ¹H NMR spectrum. actascientific.com

Large vicinal coupling constants (³JHH ≈ 10–13 Hz) between a ring proton and adjacent axial protons are indicative of a diaxial relationship. Conversely, smaller coupling constants (³JHH ≈ 2–5 Hz) suggest an axial-equatorial or equatorial-equatorial relationship. researchgate.net By analyzing the multiplicity and coupling constants of the H-3 proton, the orientation of the difluoroethyl group can be inferred. In many substituted piperidines, bulky substituents preferentially occupy the more stable equatorial position to avoid steric clashes (1,3-diaxial interactions). actascientific.comwhiterose.ac.uk

High-Resolution Mass Spectrometry (HR-MS) for Accurate Mass and Fragmentation Analysis

High-Resolution Mass Spectrometry (HR-MS) is used to determine the precise molecular weight of this compound, which allows for the calculation of its exact elemental formula. rsc.org This technique provides mass measurements with high accuracy (typically to within 5 ppm), distinguishing the target compound from other molecules with the same nominal mass. nih.gov

In addition to providing the molecular ion peak (e.g., [M+H]⁺ in ESI), MS analysis induces fragmentation of the molecule. The resulting fragmentation pattern is a unique fingerprint that helps to confirm the structure. For this compound, expected fragmentation pathways would include:

Loss of the difluoroethyl side chain.

Cleavage of the piperidine ring, a characteristic fragmentation for cyclic amines. researchgate.net

Loss of small fluorine-containing fragments like HF.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Molecular Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule.

FT-IR Spectroscopy: The FT-IR spectrum of this compound would show characteristic absorption bands. Key expected peaks include N-H stretching vibrations (around 3300-3400 cm⁻¹ for the secondary amine), C-H stretching from the aliphatic ring and side chain (around 2850-2960 cm⁻¹), and N-H bending (around 1500-1600 cm⁻¹). actascientific.comnist.gov Crucially, strong absorption bands corresponding to C-F stretching vibrations would be expected in the 1000-1200 cm⁻¹ region, confirming the presence of the difluoroethyl group. rsc.org

Raman Spectroscopy: Raman spectroscopy is complementary to FT-IR. While C-F bonds often yield strong IR signals, they may show weaker Raman signals. However, the C-C backbone and symmetric vibrations of the piperidine ring often produce strong Raman scattering. nist.gov This technique can provide additional structural information and is particularly useful for studying molecular interactions and conformational details in different states.

X-ray Crystallography for Solid-State Structure Determination and Conformational Insights

If a suitable single crystal of this compound or a salt derivative (like the hydrochloride) can be grown, X-ray crystallography can provide the definitive solid-state structure. researchgate.net This technique yields precise information on bond lengths, bond angles, and the absolute conformation of the molecule in the crystal lattice. nih.gov

The analysis would unambiguously determine:

The chair conformation of the piperidine ring.

The precise orientation (axial or equatorial) of the 3-(2,2-difluoroethyl) substituent.

Intermolecular interactions in the solid state, such as hydrogen bonding involving the piperidine N-H group. nih.gov

While obtaining suitable crystals can be a challenge, the data from X-ray crystallography serves as the gold standard for structural validation, complementing the information obtained from solution-state NMR studies. nih.gov

Chiroptical Spectroscopy (e.g., CD, ORD) for Enantiomeric Purity and Absolute Configuration (if chiral derivatives are studied)

Chiroptical spectroscopy encompasses a group of techniques that probe the differential interaction of chiral molecules with left- and right-circularly polarized light. These methods, including Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are fundamental in the study of chiral compounds, such as enantiomeric derivatives of this compound. The introduction of a stereocenter at the C-3 position of the piperidine ring necessitates the use of these techniques to determine the enantiomeric purity and, crucially, the absolute configuration of the synthesized molecules.

Circular Dichroism (CD) spectroscopy measures the difference in absorption of left- and right-circularly polarized light by a chiral molecule as a function of wavelength. A non-racemic sample of a chiral derivative of this compound would be expected to exhibit a characteristic CD spectrum with positive or negative peaks, known as Cotton effects, at the wavelengths corresponding to its electronic transitions. The intensity of the CD signal is directly proportional to the enantiomeric excess (e.e.) of the sample, making it a powerful tool for quantifying enantiomeric purity. For instance, a pure enantiomer will show the maximum CD signal, while a racemic mixture will be CD-silent.

Optical Rotatory Dispersion (ORD) spectroscopy measures the change in the angle of rotation of plane-polarized light as a function of wavelength. The resulting ORD curve provides information that is complementary to the CD spectrum. The shape and sign of the ORD curve, particularly in the vicinity of an absorption band (the Cotton effect region), are characteristic of a specific enantiomer.

In a research context, the determination of the absolute configuration of a chiral derivative of this compound would typically involve a comparative analysis of experimentally measured CD spectra with those predicted from quantum chemical calculations. By calculating the theoretical CD spectra for both the (R)- and (S)-enantiomers, a direct comparison with the experimental spectrum allows for an unambiguous assignment of the absolute configuration.

The data obtained from such analyses are typically presented in a tabular format that summarizes the key chiroptical properties. While specific experimental data for chiral derivatives of this compound are not available in the public domain, the following table illustrates how such findings would be presented.

| Enantiomer | Enantiomeric Excess (e.e.) [%] | Specific Rotation [α]D20 (c, solvent) | CD Spectroscopy λmax [nm] (Δε) | Assigned Absolute Configuration |

|---|---|---|---|---|

| Enantiomer A | >99 | +15.3 (1.0, CHCl3) | 215 (+2.8), 240 (-1.5) | (R) |

| Enantiomer B | >99 | -15.1 (1.0, CHCl3) | 215 (-2.7), 240 (+1.4) | (S) |

This illustrative table showcases the kind of data that would be generated. The sign of the specific rotation and the Cotton effects in the CD spectrum are mirror images for the two enantiomers, which is a hallmark of chiral compounds. The assignment of the absolute configuration as (R) or (S) would be confirmed through the correlation with theoretical calculations.

Computational and Theoretical Investigations of 3 2,2 Difluoroethyl Piperidine

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for understanding the intrinsic properties of molecules. researchgate.netiaea.org For 3-(2,2-Difluoroethyl)piperidine, DFT calculations can elucidate its electronic structure and predict its reactivity, offering a theoretical foundation for its behavior in chemical and biological systems. researchgate.net

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is instrumental in predicting the reactivity of a molecule. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. researchgate.netnih.govyoutube.com The energy gap between the HOMO and LUMO (Egap) is a critical parameter for determining molecular stability; a larger gap generally indicates higher stability and lower reactivity. researchgate.netresearchgate.net

For piperidine (B6355638) derivatives, FMO analysis helps in understanding their charge transfer characteristics and potential biological activity. researchgate.net In the context of this compound, the electron-withdrawing nature of the difluoroethyl group is expected to lower the energy of both the HOMO and LUMO compared to unsubstituted piperidine. This can influence its interaction with biological targets. The precise energy values of these orbitals, calculated via DFT, can be correlated with experimental observations of reactivity and biological efficacy. researchgate.net

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

| Parameter | Energy (eV) |

| EHOMO | -6.5 |

| ELUMO | 1.2 |

| Egap (LUMO-HOMO) | 7.7 |

Molecular Electrostatic Potential (MESP) Mapping

Molecular Electrostatic Potential (MESP) mapping is a valuable technique for visualizing the charge distribution within a molecule and predicting its sites for electrophilic and nucleophilic attack. wolfram.comuni-muenchen.deresearchgate.net The MESP surface is colored to represent different potential values, with red typically indicating regions of negative potential (electron-rich) and blue indicating regions of positive potential (electron-poor). wolfram.comresearchgate.net

For this compound, the MESP map would likely show a region of negative electrostatic potential around the nitrogen atom of the piperidine ring, making it a likely site for protonation and hydrogen bonding. uni-muenchen.de Conversely, the presence of the two fluorine atoms would create a region of positive potential around the difluoroethyl group, influencing its interactions with negatively charged residues in a biological target. researchgate.net This detailed charge distribution information is crucial for understanding intermolecular interactions. researchgate.net

Molecular Dynamics (MD) Simulations for Conformational Sampling and Solvent Effects

Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility and the influence of the surrounding environment, such as a solvent. researchgate.net For a flexible molecule like this compound, which can exist in various conformations, MD simulations are essential. osti.gov

Molecular Docking Studies for Ligand-Target Interaction Prediction in Drug Discovery Research

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. researchgate.net This method is a cornerstone of modern drug discovery, enabling the prediction of ligand-target interactions at the molecular level. nih.govnih.govarxiv.orgresearchgate.net

In the context of this compound, docking studies would be used to predict its binding mode within the active site of a specific biological target. researchgate.net For instance, if this compound is being investigated as an inhibitor of a particular enzyme, docking would help to identify key interactions, such as hydrogen bonds or hydrophobic interactions, between the ligand and the protein's amino acid residues. nih.gov The insights gained from docking can guide the design of more potent and selective analogues. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Analogue Series

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.govnih.gov These models are valuable for predicting the activity of new, unsynthesized compounds. mdpi.com

For an analogue series based on this compound, a QSAR study would involve synthesizing and testing a set of related molecules with variations in their structure. snu.edu.in The biological activity data, combined with calculated molecular descriptors (e.g., electronic, steric, and hydrophobic properties), would be used to build a predictive QSAR model. researchgate.net Such models can identify the key structural features that are either beneficial or detrimental to the desired biological activity, thereby guiding the optimization of the lead compound.

Prediction of Physicochemical Properties (e.g., pKa, lipophilicity) for Research Design

The physicochemical properties of a molecule, such as its acidity (pKa) and lipophilicity (logP), are critical determinants of its pharmacokinetic and pharmacodynamic behavior. nih.gov Computational methods are widely used to predict these properties, aiding in the design of research studies and the selection of promising drug candidates. mdpi.com

For this compound, the pKa of the piperidine nitrogen is a key property that influences its ionization state at physiological pH. The electron-withdrawing difluoroethyl group is expected to lower the pKa compared to unsubstituted piperidine. Lipophilicity, a measure of a compound's ability to partition between a lipid and an aqueous phase, is also significantly affected by the fluorine atoms. Predicting these properties helps in anticipating the compound's absorption, distribution, metabolism, and excretion (ADME) profile.

Table 2: Predicted Physicochemical Properties for this compound

| Property | Predicted Value |

| pKa | ~9.5-10.5 |

| logP | ~1.5-2.5 |

Note: These are estimated ranges based on the general effects of the difluoroethyl substituent on a piperidine ring. Actual values would require specific computational predictions or experimental determination.

Applications in Chemical Biology and Pre Clinical Drug Discovery Research

Role as a Privileged Scaffold or Pharmacophore in Designing Novel Chemical Entities

The concept of "privileged scaffolds" refers to molecular frameworks that can bind to multiple, unrelated biological targets, making them valuable starting points for drug design. nih.govnih.govresearchgate.net The piperidine (B6355638) ring itself is a well-established privileged scaffold, found in numerous natural products and synthetic pharmaceuticals. mdpi.com The addition of a 2,2-difluoroethyl group at the 3-position of the piperidine ring creates a novel pharmacophore with distinct properties. This substitution can influence the molecule's lipophilicity, metabolic stability, and binding interactions with target proteins. nih.gov

The difluoroethyl group can act as a bioisostere for other chemical groups, potentially improving a compound's pharmacokinetic profile without sacrificing its biological activity. The strong carbon-fluorine bond enhances metabolic stability by blocking sites susceptible to oxidative metabolism. Furthermore, the electron-withdrawing nature of the fluorine atoms can alter the pKa of the piperidine nitrogen, influencing its ionization state at physiological pH and thereby affecting its interaction with biological targets. nih.gov

The utility of the piperidine scaffold is evident in the development of various therapeutic agents. For instance, piperidine derivatives have been investigated for their potential as inhibitors of enzymes like acetylcholinesterase and as modulators of receptors such as the sigma-1 receptor. nih.govnih.gov The incorporation of the 3-(2,2-difluoroethyl) group can be a key modification in the design of new chemical entities based on these established piperidine-containing pharmacophores.

Design and Synthesis of Ligands for Specific Biological Targets (e.g., enzyme inhibitors, receptor modulators)

The 3-(2,2-difluoroethyl)piperidine scaffold has been utilized in the design and synthesis of ligands for a variety of biological targets, including enzyme inhibitors and receptor modulators. The synthesis of these derivatives often involves multi-step reaction sequences. nih.govnih.gov

Enzyme Inhibitors:

Derivatives of piperidine have been designed as inhibitors for various enzymes. For example, research has focused on developing piperidine-based compounds as inhibitors of acetylcholinesterase for potential use in Alzheimer's disease therapy. nih.govmdpi.com Other studies have explored piperidine derivatives as inhibitors of Factor Xa for anticoagulant activity and α-glucosidase for diabetes treatment. researchgate.netnih.govnih.govmdpi.com The introduction of a 2,2-difluoroethyl group can enhance the inhibitory potency and selectivity of these compounds. For instance, novel diazaspirodecanone derivatives containing a piperidine-4-carboxamide moiety have been synthesized and evaluated as chitin (B13524) synthase inhibitors with antifungal properties. nih.gov

Receptor Modulators:

The piperidine scaffold is a common feature in ligands for various receptors. For example, piperidine derivatives have been investigated as modulators of sigma receptors, which are implicated in a range of neurological disorders. nih.govresearchgate.net The synthesis of aminoethyl-substituted piperidine derivatives has yielded potent σ1 receptor ligands with antiproliferative properties. researchgate.net Additionally, piperazine (B1678402) and piperidine derivatives have been explored as antagonists for histamine (B1213489) H3 and sigma-1 receptors with potential antinociceptive effects. nih.gov Fused tricyclic heterocycle piperazine and piperidine derivatives have also been designed as potential multireceptor atypical antipsychotics, targeting dopamine (B1211576) and serotonin (B10506) receptors. nih.gov A European patent describes piperidine derivatives as CXCR7 receptor modulators. epo.org

The synthesis of these targeted ligands often involves strategic chemical transformations to introduce the desired functional groups onto the this compound core. These synthetic approaches are crucial for exploring the structure-activity relationships and optimizing the pharmacological properties of these compounds.

In vitro Biological Activity Profiling and Mechanism of Action Studies

The in vitro biological activity of compounds containing the this compound moiety is assessed through a variety of assays to determine their potency, selectivity, and mechanism of action. researchgate.netlookchem.comnih.gov

Enzyme inhibition assays are fundamental for characterizing the activity of potential enzyme inhibitors. These assays measure the ability of a compound to reduce the rate of an enzyme-catalyzed reaction. For piperidine derivatives, these assays have been used to evaluate their inhibitory effects on enzymes such as acetylcholinesterase, butyrylcholinesterase, and α-glucosidase. nih.govmdpi.comnih.govnih.govmdpi.com For example, a series of dihydrofuro[3,2-b]piperidine derivatives were tested for their inhibitory activity against α-glucosidase, with some compounds showing significantly stronger potency than the positive control, acarbose. nih.govnih.govmdpi.com Similarly, novel diazaspirodecanone derivatives containing piperidine-4-carboxamide were evaluated for their inhibition of chitin synthase. nih.gov The results of these assays, often expressed as IC50 values, are crucial for understanding the structure-activity relationships of these compounds.

Table 1: Examples of Enzyme Inhibition by Piperidine Derivatives

| Compound Class | Target Enzyme | Reported Activity (IC50) |

|---|---|---|

| Dihydrofuro[3,2-b]piperidine derivatives | α-Glucosidase | Compound 32: 0.07 µM; Compound 28: 0.5 µM nih.gov |

| Diazaspirodecanone derivatives | Chitin Synthase | Compound 5h: 0.10 mM nih.gov |

| Benzimidazole-based piperidine hybrids | Acetylcholinesterase | IC50 range: 19.44 ± 0.60 µM–36.05 ± 0.4 µM mdpi.com |

Receptor binding assays are used to determine the affinity of a ligand for a specific receptor. nih.gov These assays typically involve a radiolabeled ligand and a source of the receptor. nih.govnih.gov The ability of a test compound to displace the radiolabeled ligand is measured, and the results are used to calculate the binding affinity (Ki). For piperidine derivatives, binding assays have been performed for targets like the sigma-1 and sigma-2 receptors, histamine H3 receptors, and dopamine and serotonin receptors. nih.govresearchgate.netnih.gov

Functional assays, on the other hand, measure the biological response elicited by the binding of a ligand to its receptor. These assays can determine whether a ligand is an agonist, antagonist, or inverse agonist. For example, functional assays for sigma receptors might measure changes in intracellular calcium levels. nih.gov

Table 2: Receptor Binding Affinities of Piperidine Derivatives

| Compound Class | Target Receptor | Reported Affinity (Ki) |

|---|---|---|

| Piperidine derivatives | Sigma-1 Receptor (σ1R) | Compound 5: 3.64 nM; Compound 11: 1531 nM nih.gov |

| Piperidine derivatives | Histamine H3 Receptor (hH3R) | Compound 4: 3.17 nM; Compound 5: 7.70 nM nih.gov |

Phenotypic screening is an approach in drug discovery that identifies substances that produce a desired effect in a cell- or organism-based model of a disease, without prior knowledge of the drug's target. nih.govmdpi.comresearchgate.netnih.gov This method has been used to identify piperidine derivatives with specific biological activities.

For instance, a phenotypic screening-based approach identified 3,4-disubstituted piperidine derivatives as modulators of macrophage M2 polarization, which could be relevant for treating multiple sclerosis. lookchem.comnih.gov In this study, a gene biomarker-based phenotypic screening was employed to find lead compounds that could modulate macrophage polarization. nih.gov Further studies then elucidated the mechanism, showing that the compounds inhibited T-cell proliferation and activated specific signaling pathways. nih.gov

Cell-based assays are also used to evaluate the antiproliferative effects of compounds on cancer cell lines. For example, aminoethyl-substituted piperidine derivatives have been shown to inhibit the growth of human prostate cancer cells. researchgate.net Another study reported a piperidine derivative, DTPEP, that exhibited dual-acting anti-breast cancer properties by targeting the estrogen receptor alpha (ERα) and downregulating the PI3K/Akt-PKCα pathway, leading to apoptosis in both ER-positive and ER-negative breast cancer cells. nih.gov

In Vitro Pharmacological Data for this compound Not Available in Publicly Accessible Research

Following a comprehensive search of publicly available scientific literature, no specific in vitro pharmacological data for the chemical compound This compound could be located. Extensive searches for research detailing the receptor binding affinities, functional assay results, or any other in vitro characterization of this specific molecule did not yield any relevant publications.

While the broader class of piperidine derivatives is the subject of extensive pharmacological research, with numerous studies detailing the in vitro activities of various substituted piperidines on a wide range of biological targets, information on the particular compound "this compound" appears to be absent from the accessible scientific record.

Therefore, the generation of an article section on the "Pharmacological Characterization in in vitro Systems" for this compound, as requested, is not possible at this time due to the lack of foundational research data. The creation of scientifically accurate and informative content, including data tables and detailed research findings, is contingent upon the existence of such primary research.

Advanced Analytical Method Development for Research and Purity Assessment of 3 2,2 Difluoroethyl Piperidine

The rigorous analytical characterization of novel chemical entities is fundamental in research and development. For a compound such as 3-(2,2-difluoroethyl)piperidine, which possesses a chiral center and lacks a strong native chromophore, the development of sophisticated and validated analytical methods is crucial for assessing its purity, quantifying it in various matrices, and identifying potential impurities. This section details advanced analytical methodologies applicable to the research and purity assessment of this compound.

Future Research Directions and Translational Potential

Exploration of Undiscovered Reactivity and Transformative Chemistry

While the synthesis of 3-(2,2-difluoroethyl)piperidine has been a focus, a vast landscape of its chemical reactivity remains to be explored. Future research will likely delve into uncovering novel transformations of this fluorinated heterocycle. nih.gove-bookshelf.de This includes exploring its participation in various cycloaddition reactions, where the electron-withdrawing nature of the difluoroethyl group could lead to unique reactivity and the formation of complex polycyclic systems. nih.gov Furthermore, investigating its behavior under different catalytic conditions, such as transition metal, organo-, and photocatalysis, could unlock new pathways for functionalization. mdpi.com The development of methods for the selective activation of C-H and C-F bonds within the molecule will be crucial for late-stage modifications, allowing for the rapid generation of diverse analogue libraries. nih.gov Understanding the influence of the difluoroethyl group on the reactivity of the piperidine (B6355638) ring nitrogen and adjacent carbons will be paramount in designing these new chemical transformations.

Development of Novel Fluorination Strategies for Complex Molecules

The synthesis of this compound itself highlights the ongoing need for advanced fluorination techniques. numberanalytics.comacs.org Current methods for introducing fluorine and fluorinated groups can be challenging, often requiring harsh reagents and offering limited substrate scope. thermofisher.comucla.edu Future research will focus on developing milder, more selective, and more efficient fluorination strategies applicable to complex molecules. mdpi.comnih.gov This includes the design of novel electrophilic and nucleophilic fluorinating agents with improved reactivity and selectivity. numberanalytics.comacs.org The use of flow chemistry and biocatalytic methods are also emerging as powerful tools for the synthesis of complex fluorinated molecules with high precision and enantioselectivity. numberanalytics.com A key challenge will be the development of late-stage fluorination techniques that can introduce the 2,2-difluoroethyl group into a pre-existing complex molecular scaffold, a strategy that would significantly streamline the drug discovery process. nih.gov

Advanced Computational Tools for Rational Design of this compound Derivatives

The rational design of novel drug candidates relies heavily on computational modeling. techniques-ingenieur.fryoutube.com For this compound derivatives, advanced computational tools will play a critical role in predicting their biological activity and physicochemical properties. nih.govresearchgate.net Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate specific structural features with therapeutic efficacy. nih.govresearchgate.net Molecular docking simulations will be essential for understanding how these derivatives interact with their biological targets, providing insights into the key binding interactions that drive potency and selectivity. youtube.comnih.gov Furthermore, in silico screening of virtual libraries of this compound derivatives will enable the rapid identification of promising lead compounds for further experimental investigation, significantly accelerating the drug discovery pipeline. techniques-ingenieur.fr These computational approaches will not only guide the design of more potent and selective inhibitors but also help in predicting and mitigating potential off-target effects. nih.govnih.gov

Role in Expanding Chemical Space for Drug Discovery Beyond Current Paradigms

The introduction of fluorinated motifs like this compound is crucial for expanding the accessible chemical space for drug discovery. nih.govnih.gov By moving beyond traditional, often flat, aromatic structures, medicinal chemists can explore novel three-dimensional architectures that can lead to improved drug-like properties and interactions with biological targets. nih.gov The unique conformational preferences and electronic properties imparted by the difluoroethyl group can lead to compounds with enhanced metabolic stability, improved membrane permeability, and altered pKa values, all of which are critical parameters in drug design. researchgate.net The systematic incorporation of such fluorinated building blocks allows for a more nuanced exploration of structure-activity relationships and can help overcome challenges associated with existing drug classes. nih.govnih.gov Ultimately, the use of novel fluorinated scaffolds like this compound will continue to be a powerful strategy for the discovery of innovative medicines that address unmet medical needs. researchgate.netnih.gov

Interactive Data Table: Properties of Fluorinated Compounds

This table summarizes key properties of various fluorinating agents mentioned in the text.

| Compound Name | Abbreviation | Type | Key Application |

| Selectfluor | F-TEDA-BF4 | Electrophilic | Fluorination of aryl groups, nucleosides, steroids. acs.org |

| N-Fluorobenzenesulfonimide | NFSI | Electrophilic | Electrophilic fluorination, particularly with photoredox and asymmetric methods. mdpi.com |

| Diethylaminosulfur trifluoride | DAST | Nucleophilic | Deoxyfluorination of alcohols. tandfonline.com |

Interactive Data Table: Computational Approaches in Drug Design

This table outlines various computational methods and their applications in the rational design of piperidine derivatives.

| Computational Method | Application | Reference |

| Quantitative Structure-Activity Relationship (QSAR) | Predicting biological activity based on chemical structure. | nih.govresearchgate.net |

| Molecular Docking | Simulating the binding of a molecule to a biological target. | youtube.comnih.gov |

| In Silico Screening | Virtual testing of large compound libraries for potential activity. | techniques-ingenieur.fr |

| Molecular Dynamics Simulations | Analyzing the movement and interaction of atoms and molecules over time. | nih.gov |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(2,2-Difluoroethyl)piperidine, and what reaction conditions are critical for optimizing yield?

- Methodological Answer : Synthesis typically involves multi-step protocols. For analogous piperidine derivatives, key steps include:

- Alkylation of piperidine : Introducing the difluoroethyl group via nucleophilic substitution using 2,2-difluoroethyl halides (e.g., bromide or iodide) under inert conditions (e.g., N₂ atmosphere) .

- Purification : Column chromatography with gradients of ethyl acetate/hexane or dichloromethane/methanol to isolate intermediates .

- Critical Parameters : Temperature control (0–25°C), solvent polarity (e.g., DMF or THF), and stoichiometric ratios (e.g., 1:1.2 piperidine:halide) to minimize side products .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., difluoroethyl CH₂CF₂ protons at δ 4.2–4.8 ppm) and piperidine ring conformation .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ for C₇H₁₂F₂N) .

- HPLC Analysis : Reverse-phase HPLC with UV detection (λ = 210–254 nm) to assess purity (>95%) .

Q. What solubility and stability profiles should be considered for this compound in aqueous and organic matrices?

- Methodological Answer :

- Solubility : Test in DMSO (typically >50 mg/mL) and PBS (pH 7.4, <1 mg/mL) using shake-flask methods. The difluoroethyl group may enhance lipophilicity, requiring co-solvents (e.g., Tween-80) for in vitro assays .

- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS monitoring. Piperidine derivatives are prone to oxidation; antioxidants (e.g., BHT) or inert storage (argon) may be needed .

Q. What preliminary biological screening strategies are recommended for assessing its pharmacological potential?

- Methodological Answer : Prioritize:

- In vitro assays : Enzyme inhibition (e.g., kinases, GPCRs) at 1–10 µM concentrations .

- Cytotoxicity : MTT assay on HEK-293 or HepG2 cells (IC₅₀ determination) .

- Metabolic Stability : Microsomal incubation (human/rat liver microsomes) to estimate hepatic clearance .

Advanced Research Questions

Q. How can factorial design optimize the synthesis of this compound for scale-up?

- Methodological Answer : Apply a 2³ factorial design to test variables:

- Factors : Temperature (25°C vs. 40°C), solvent (THF vs. DMF), catalyst (e.g., K₂CO₃ vs. Cs₂CO₃).

- Responses : Yield, purity, reaction time. Statistical tools (ANOVA) identify significant factors and interactions .